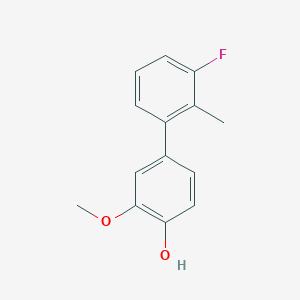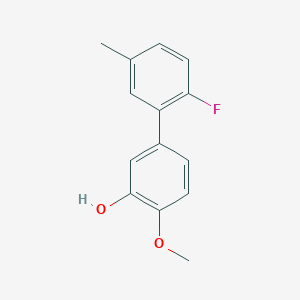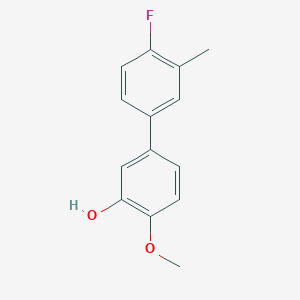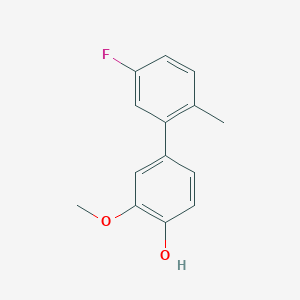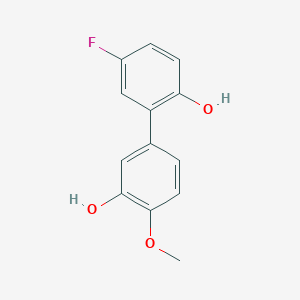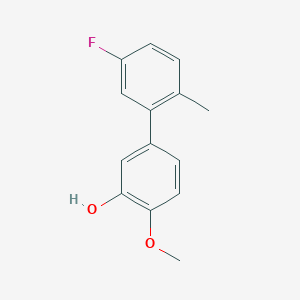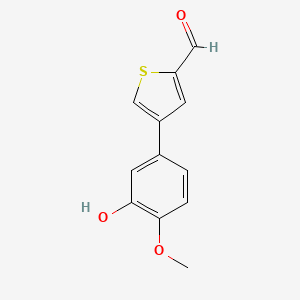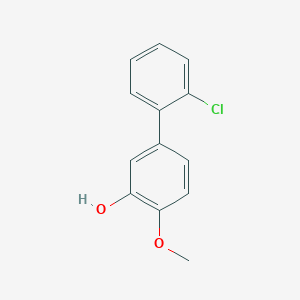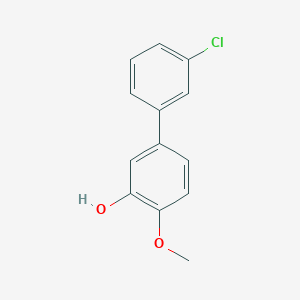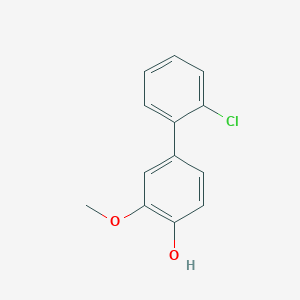
4-(2-Chlorophenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-2-methoxyphenol, also known as 2-Chloro-4-methoxyphenol or CMOP, is an aromatic compound that is used in a wide range of scientific applications. It is a white to light yellow crystalline solid with a melting point of 154-156 °C and a boiling point of 243-245 °C. CMOP has a wide variety of uses in scientific research, including as a synthetic intermediate, a reagent, and as a biochemical and physiological research tool.
科学研究应用
CMOP has a wide range of applications in scientific research. It is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a chromatographic stationary phase. CMOP is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, CMOP is used as a biochemical and physiological research tool, as it has been shown to have a variety of effects on biochemical and physiological processes.
作用机制
The mechanism of action of CMOP is not fully understood. However, it is believed that CMOP acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. Additionally, CMOP has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
CMOP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, CMOP has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and other enzymes involved in the metabolism of drugs and other compounds. Additionally, CMOP has been shown to have a variety of effects on the nervous system, including the inhibition of dopamine and norepinephrine reuptake, as well as the inhibition of serotonin reuptake. CMOP has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
实验室实验的优点和局限性
CMOP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Additionally, CMOP is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, CMOP has some limitations. It is highly flammable and should be handled with care. Additionally, CMOP can be toxic if ingested or inhaled, and should be handled with caution.
未来方向
There are a number of potential future directions for the use of CMOP in scientific research. CMOP could be used to study the effects of cytochrome P450 inhibition on drug metabolism, as well as the effects of monoamine oxidase inhibition on neurotransmitter metabolism. Additionally, CMOP could be used to study the effects of anti-inflammatory, anti-oxidant, and anti-cancer compounds. CMOP could also be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, CMOP could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on other biochemical and physiological processes.
合成方法
CMOP can be synthesized in a two-step process from 4-chlorophenol and 2-methoxyphenol. The first step involves the condensation of 4-chlorophenol and 2-methoxyphenol in an acidic medium, followed by an aqueous workup to obtain the desired product. The second step involves the hydrolysis of the condensation product in an acidic medium to obtain CMOP as the desired product.
属性
IUPAC Name |
4-(2-chlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNDDNWRCGPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685513 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261996-79-5 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


